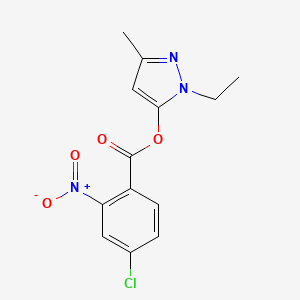![molecular formula C6H10N8O4S2 B14495777 3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone CAS No. 63479-73-2](/img/structure/B14495777.png)
3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone is a nitrogen-rich compound known for its high thermal stability and energetic properties
Preparation Methods
The synthesis of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone typically involves the reaction of readily available starting materials through a one-step procedure. The compound consists of two combined aromatic triazole molecules with four amino moieties, resulting in a highly stable structure . Industrial production methods often involve the electrochemical oxidation of precursor compounds in aqueous solutions, yielding a stable and high-performing energetic material .
Chemical Reactions Analysis
3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dinitramide, 5-nitrotetrazole-2-oxide, and nitrate . The major products formed from these reactions are energetic ionic derivatives, which are characterized by their high thermal stability and density .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the development of new energetic materials. In biology and medicine, its high thermal stability and energetic properties make it a potential candidate for use in drug delivery systems and other biomedical applications. In industry, it is used in the production of environmentally benign explosives and other high-energy materials .
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone involves its interaction with molecular targets and pathways involved in energetic reactions. The compound’s high nitrogen content and aromatic structure contribute to its high heat of formation and thermal stability, making it an effective component in energetic materials .
Comparison with Similar Compounds
3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone is unique compared to other similar compounds such as 4,4’,5,5’-tetraamino-3,3’-bi-1,2,4-triazole and 4,4’-dinitrimino-5,5’-diamino-3,3’-azo-bis-1,2,4-triazole. These compounds share similar nitrogen-rich structures but differ in their specific chemical properties and applications. The uniqueness of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone lies in its combination of high thermal stability, high density, and low sensitivity towards physical stimuli .
Properties
CAS No. |
63479-73-2 |
|---|---|
Molecular Formula |
C6H10N8O4S2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(3,5-diamino-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-3,5-diamine |
InChI |
InChI=1S/C6H10N8O4S2/c7-3-1(4(8)12-19(15,16)11-3)2-5(9)13-20(17,18)14-6(2)10/h11,13H,7,9H2,(H2,8,12)(H2,10,14) |
InChI Key |
KSPAKFKYDDQERC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NS(=O)(=O)N=C1N)N)C2=C(NS(=O)(=O)N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





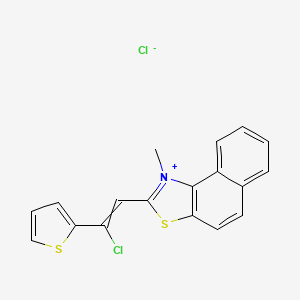
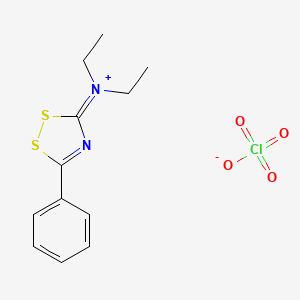
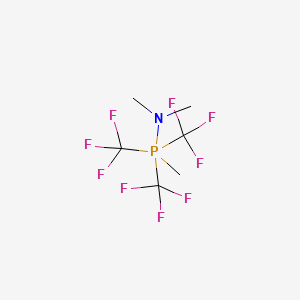



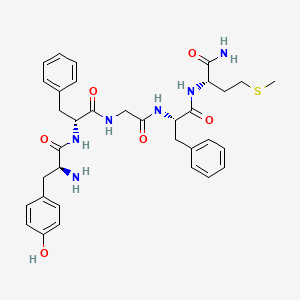
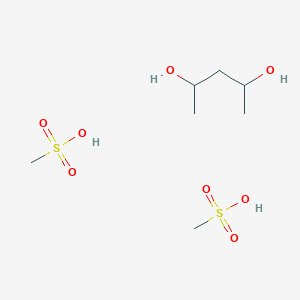
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)

